molecular formula C13H20Cl4O4 B14536395 Diethyl (3,5,5,5-tetrachloro-2-methylpentan-2-yl)propanedioate CAS No. 62394-49-4

Diethyl (3,5,5,5-tetrachloro-2-methylpentan-2-yl)propanedioate

Cat. No.: B14536395
CAS No.: 62394-49-4
M. Wt: 382.1 g/mol
InChI Key: DFPGBJXAMZMWDQ-UHFFFAOYSA-N
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Description

Diethyl (3,5,5,5-tetrachloro-2-methylpentan-2-yl)propanedioate is a chemical compound with the molecular formula C13H20O4Cl4 . This compound is characterized by its complex structure, which includes multiple chlorine atoms and ester functional groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Diethyl (3,5,5,5-tetrachloro-2-methylpentan-2-yl)propanedioate involves several steps. One common method includes the reaction of diethyl malonate with a chlorinated alkyl halide under basic conditions. The reaction typically requires a strong base such as sodium ethoxide and is conducted in an anhydrous solvent like ethanol. The reaction mixture is then refluxed to ensure complete conversion of the reactants to the desired product .

Chemical Reactions Analysis

Diethyl (3,5,5,5-tetrachloro-2-methylpentan-2-yl)propanedioate undergoes various chemical reactions, including:

Scientific Research Applications

Diethyl (3,5,5,5-tetrachloro-2-methylpentan-2-yl)propanedioate is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of Diethyl (3,5,5,5-tetrachloro-2-methylpentan-2-yl)propanedioate involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of multiple chlorine atoms, making it reactive towards nucleophiles. This reactivity is exploited in various chemical reactions to form new bonds and create more complex structures .

Comparison with Similar Compounds

Diethyl (3,5,5,5-tetrachloro-2-methylpentan-2-yl)propanedioate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of ester and chlorinated alkyl groups, which confer distinct reactivity and applications in various fields.

Properties

IUPAC Name

diethyl 2-(3,5,5,5-tetrachloro-2-methylpentan-2-yl)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20Cl4O4/c1-5-20-10(18)9(11(19)21-6-2)12(3,4)8(14)7-13(15,16)17/h8-9H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPGBJXAMZMWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)C(C)(C)C(CC(Cl)(Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90706448
Record name Diethyl (3,5,5,5-tetrachloro-2-methylpentan-2-yl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90706448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62394-49-4
Record name Diethyl (3,5,5,5-tetrachloro-2-methylpentan-2-yl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90706448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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